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Compound of Interest

Compound Name: Methyl 2-(2-nitrophenyl)acetate

Cat. No.: B1268029 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Guide to the

Characterization of Dinitrophenylacetate Regioisomers

The synthesis and characterization of specifically substituted aromatic compounds are pivotal

in the fields of medicinal chemistry and materials science. "Methyl 2-(2-nitrophenyl)acetate"

serves as a versatile starting material for the introduction of further functionality onto the phenyl

ring. This guide provides a comprehensive comparison of the regioisomers formed upon

electrophilic nitration of "Methyl 2-(2-nitrophenyl)acetate," offering detailed experimental

protocols, comparative spectroscopic data, and a workflow for their synthesis and

characterization.

Introduction to Regioisomer Formation
The introduction of a second nitro group onto the phenyl ring of "Methyl 2-(2-
nitrophenyl)acetate" via electrophilic aromatic substitution leads to the formation of several

regioisomers. The position of the incoming nitro group is directed by the combined electronic

effects of the existing nitro group and the methyl acetate moiety.

The nitro group is a strong deactivating group and a meta-director. The -CH₂COOCH₃ group is

also deactivating due to the electron-withdrawing nature of the ester, yet it is considered an

ortho, para-director. When both a meta-directing and an ortho, para-directing deactivator are

present, the directing influence can be competitive, often resulting in a mixture of products. For
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"Methyl 2-(2-nitrophenyl)acetate," the primary regioisomers expected from a subsequent

nitration are Methyl 2-(2,4-dinitrophenyl)acetate and Methyl 2-(2,6-dinitrophenyl)acetate. The

formation of Methyl 2-(2,5-dinitrophenyl)acetate is also possible, though typically in lower

yields.

Comparative Spectroscopic Data
The characterization and differentiation of the resulting regioisomers are primarily achieved

through nuclear magnetic resonance (NMR) spectroscopy. The substitution pattern on the

aromatic ring gives rise to unique chemical shifts and coupling patterns for the aromatic

protons.

Regioisomer
Predicted ¹H NMR
Chemical Shifts (δ, ppm) in
CDCl₃

Predicted ¹³C NMR
Chemical Shifts (δ, ppm) in
CDCl₃

Methyl 2-(2,4-

dinitrophenyl)acetate

H-3: ~8.8 (d, J ≈ 2.5 Hz)H-5:

~8.5 (dd, J ≈ 8.5, 2.5 Hz)H-6:

~7.8 (d, J ≈ 8.5 Hz)CH₂: ~4.1

(s)OCH₃: ~3.8 (s)

C=O: ~168Aromatic C: ~149,

147, 132, 128, 122, 120CH₂:

~38OCH₃: ~53

Methyl 2-(2,6-

dinitrophenyl)acetate

H-3, H-5: ~8.4 (d, J ≈ 8.0

Hz)H-4: ~7.8 (t, J ≈ 8.0

Hz)CH₂: ~4.3 (s)OCH₃: ~3.8

(s)

C=O: ~168Aromatic C: ~150,

131, 129, 127CH₂: ~36OCH₃:

~53

Methyl 2-(2,5-

dinitrophenyl)acetate

H-3: ~8.7 (d, J ≈ 2.0 Hz)H-4:

~8.0 (dd, J ≈ 8.5, 2.0 Hz)H-6:

~8.3 (d, J ≈ 8.5 Hz)CH₂: ~4.0

(s)OCH₃: ~3.8 (s)

C=O: ~168Aromatic C: ~148,

145, 135, 125, 124, 120CH₂:

~39OCH₃: ~53

Note: The predicted chemical shifts are estimations based on data from structurally similar

compounds and may vary slightly from experimental values.
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I. Synthesis of Dinitrophenylacetate Regioisomers
(Electrophilic Nitration)
This protocol is adapted from the well-established nitration of methyl benzoate and is expected

to yield a mixture of dinitrophenylacetate regioisomers.

Materials:

Methyl 2-(2-nitrophenyl)acetate

Concentrated Sulfuric Acid (H₂SO₄)

Concentrated Nitric Acid (HNO₃)

Ice

Deionized Water

Methanol (for recrystallization)

Procedure:

In a round-bottom flask, cool 5 mL of concentrated sulfuric acid to 0°C in an ice bath.

Slowly add 2.0 g of Methyl 2-(2-nitrophenyl)acetate to the cold sulfuric acid with constant

stirring. Keep the temperature below 10°C.

In a separate flask, prepare the nitrating mixture by slowly adding 2.5 mL of concentrated

nitric acid to 2.5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

Add the nitrating mixture dropwise to the solution of Methyl 2-(2-nitrophenyl)acetate over a

period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed

10°C.

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

Slowly and carefully pour the reaction mixture over 50 g of crushed ice with stirring.
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A precipitate of the mixed dinitrophenylacetate isomers will form.

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water

until the washings are neutral.

The crude product can be purified by recrystallization from methanol.

II. Characterization of Regioisomers
A. Separation by High-Performance Liquid Chromatography (HPLC):

Column: A reverse-phase C18 column is suitable for separating the regioisomers.

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with 0.1% formic

acid) is recommended. A typical gradient could start from 30% acetonitrile and increase to

70% over 20 minutes.

Detection: UV detection at 254 nm.

The different regioisomers will have distinct retention times, allowing for their separation and

collection for further analysis.

B. Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR):

Dissolve a small sample of each separated regioisomer in deuterated chloroform (CDCl₃).

Acquire ¹H NMR and ¹³C NMR spectra.

Analyze the chemical shifts, integration, and coupling patterns of the aromatic protons to

definitively identify the substitution pattern of each isomer, as outlined in the comparative

data table. 2D NMR techniques such as COSY and HSQC can be employed for

unambiguous assignment.

Mass Spectrometry (MS):
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Analyze each isomer using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

The mass spectra for all regioisomers will show the same molecular ion peak

corresponding to the molecular weight of methyl dinitrophenylacetate.

Analysis of the fragmentation patterns may provide further structural information to

differentiate the isomers.

Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of the

dinitrophenylacetate regioisomers.
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Caption: Workflow for the synthesis and characterization of dinitrophenylacetate regioisomers.

Signaling Pathway Analogy: Electrophilic Aromatic
Substitution Mechanism
The formation of the different regioisomers can be understood by examining the mechanism of

electrophilic aromatic substitution. The following diagram illustrates the key steps leading to the

formation of the sigma complex (arenium ion) intermediate.
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Caption: Mechanism of electrophilic nitration on a substituted phenylacetate.
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at: [https://www.benchchem.com/product/b1268029#characterization-of-regioisomers-
formed-from-substituted-methyl-2-2-nitrophenyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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